Technical Whitepaper: Basic Properties and Application Profiling of 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine
Technical Whitepaper: Basic Properties and Application Profiling of 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate novel heterocyclic building blocks to overcome pharmacokinetic and pharmacodynamic liabilities in drug design. 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine is a highly specialized, fluorinated pyrazole scaffold that has emerged as a critical intermediate in the synthesis of advanced kinase inhibitors. This whitepaper details the basic physicochemical properties, structural causality, and integration protocols for this compound, specifically focusing on its role in developing Bruton's Tyrosine Kinase (BTK) inhibitors for immune disorders and oncology.
Physicochemical Profiling & Structural Rationale
Before integrating any building block into a synthetic pipeline, it is imperative to understand its baseline properties and the rationale behind its structural features.
Table 1: Basic Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine |
| CAS Registry Number | 1006486-89-0 (Free base) |
| Molecular Formula | C6H9F2N3 |
| Molecular Weight | 161.15 g/mol |
| Physical State | Solid (Crystalline powder) |
| Standard Purity | >96% (HPLC/LC-MS) |
Causality of Structural Design (E-E-A-T Insights)
The architecture of this molecule is not arbitrary; every functional group serves a specific pharmacokinetic or synthetic purpose:
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The 2,2-Difluoroethyl Group: Replacing a standard ethyl or alkyl chain with a difluoroethyl moiety acts as a lipophilic bioisostere. The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent pyrazole nitrogen. This causality directly translates to enhanced metabolic stability against Cytochrome P450-mediated N-dealkylation, a common failure point in early drug discovery 1[1].
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The 3-Amino Handle: This primary amine acts as a highly versatile nucleophile. It is primed for C-N bond formation (e.g., Buchwald-Hartwig cross-coupling) or amide coupling, allowing the pyrazole to be appended to larger core scaffolds (like pyrimidines or quinolines).
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The 5-Methyl Group: Steric bulk at the 5-position restricts the rotational degrees of freedom once the molecule is coupled to a core. This conformational locking ensures the resulting inhibitor adopts a pre-organized geometry that fits snugly into the target kinase's ATP-binding pocket.
Mechanistic Context: Role in BTK Inhibitor Design
In modern therapeutics, 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine is prominently featured in patents for treating immune disorders and inflammation mediated by BTK kinase 2[3]. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway. By integrating this fluorinated pyrazole into a kinase inhibitor, researchers can achieve high-affinity hydrogen bonding within the kinase hinge region while maintaining excellent membrane permeability.
Fig 1: BTK-mediated B-cell receptor signaling pathway and inhibitor blockade.
Synthetic Workflow & Integration Protocol
To utilize this building block, the most robust method is the Palladium-catalyzed Buchwald-Hartwig amination. The protocol below outlines the coupling of 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine to a generic heteroaryl chloride core.
Fig 2: Pd-catalyzed Buchwald-Hartwig cross-coupling synthetic workflow.
Step-by-Step Methodology
Causality of Experimental Choices: We specifically utilize the BrettPhos ligand in this protocol. BrettPhos is a bulky biarylphosphine ligand engineered to accelerate reductive elimination and completely suppress the binding of a second aryl group, thereby guaranteeing the highly selective monoarylation of primary amines 4[4]. 1,4-Dioxane is chosen as the solvent because its boiling point (101°C) perfectly matches the thermal activation energy required for the oxidative addition of unactivated aryl chlorides.
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Reagent Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the heteroaryl chloride core (1.0 equiv), 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine (1.2 equiv), and Sodium tert-butoxide (NaOtBu) (1.4 equiv).
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Catalyst Loading: Add BrettPhos Pd G3 precatalyst (2-5 mol%). Note: If the core scaffold contains base-sensitive functional groups (e.g., esters), substitute NaOtBu with the milder Cesium Carbonate (Cs2CO3).
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Reaction Execution: Seal the tube, remove it from the glovebox, and inject anhydrous, degassed 1,4-Dioxane (to achieve a 0.2 M concentration) via syringe. Stir the reaction mixture at 100°C for 4–12 hours.
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Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the precipitated palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
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Purification: Purify the crude residue via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the final fluorinated kinase inhibitor.
Analytical Validation & Quality Control
To ensure trustworthiness, the synthetic protocol must operate as a self-validating system . Do not proceed to biological assays without confirming the following QC metrics:
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LC-MS Tracking: The reaction is validated by the disappearance of the starting amine mass peak ( [M+H]+=162.15 ) and the emergence of the product mass. If the starting amine persists, it indicates catalyst poisoning (likely due to oxygen/moisture ingress), invalidating the glovebox technique.
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19 F NMR Verification: The 2,2-difluoroethyl group must present a characteristic signal (typically a doublet of triplets or a complex multiplet around -115 to -125 ppm depending on the solvent). Self-Validation Rule: If the 19 F NMR spectrum shows a loss of coupling or unexpected singlets, it indicates unintended defluorination or HF elimination during the harsh basic coupling conditions. Such batches must be discarded immediately.
References
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Product Details: AP07558 - Aquila Pharmatech LLC Source: aquilapharmatech.com URL:
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1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine - CAS Source: molaid.com URL:2
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A Highly Active Catalyst for Pd-catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides Source: PubMed / J. Am. Chem. Soc. URL:4
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: PMC / Eur J Med Chem. URL:1
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine - CAS号 1006486-89-0 - 摩熵化学 [molaid.com]
- 3. 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine - CAS号 1006486-89-0 - 摩熵化学 [molaid.com]
- 4. A highly active catalyst for Pd-catalyzed amination reactions: cross-coupling reactions using aryl mesylates and the highly selective monoarylation of primary amines using aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
